2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a thioacetamide moiety and a substituted ureido group. The 4-methoxyphenethyl substituent on the urea moiety introduces electron-donating and lipophilic properties, which may enhance bioavailability and target binding compared to simpler aryl groups. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their antimicrobial, antiproliferative, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-22-10-4-2-9(3-5-10)6-7-16-12(21)17-13-18-19-14(24-13)23-8-11(15)20/h2-5H,6-8H2,1H3,(H2,15,20)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMQKISRTXLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Urea Linkage Formation: The urea linkage is formed by reacting the thiadiazole derivative with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Thioacetamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of agriculture, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The thiadiazole ring and urea linkage are crucial for its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be contextualized by comparing it to analogs with modifications in the ureido substituent, thiadiazole substitution pattern, or acetamide linkage. Below is a detailed analysis:
Structural and Physicochemical Properties
- Key Observations :
- Substituent Effects :
- The 4-methoxyphenethyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl group in 4i . This modification may enhance membrane permeability and pharmacokinetics.
- Electron-withdrawing groups (e.g., Cl in 4j, NO₂ in compound 3) correlate with higher melting points and improved thermal stability, suggesting stronger intermolecular interactions . Biological Activity:
- The 4-methoxyphenyl analog (4i) exhibits antiproliferative activity, while 4-nitrophenylamino derivatives (e.g., compound 3) show potent Akt inhibition, inducing apoptosis in cancer cells .
- Fluorine-substituted analogs (e.g., 4k) demonstrate balanced solubility and bioactivity, likely due to fluorine’s electronegativity and small atomic radius .
Pharmacological Profiles
- Antiproliferative Activity :
- Enzyme Inhibition: Compound 3 (4-nitrophenylamino) achieves 92.36% Akt inhibition via π-π interactions and H-bonding, a mechanism likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
